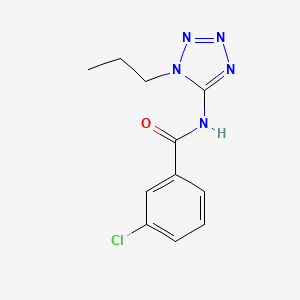
3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide
Descripción general
Descripción
3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a chemical compound with potential applications in scientific research. It is a synthetic compound that was first synthesized in 2007 by researchers at the University of Tokyo. Since then, it has been the subject of several scientific studies aimed at understanding its mechanism of action and potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Coordination Networks and Nonlinear Optical Properties
- Substituent Effects on Coordination Networks : A study explored the effects of various substituents, including tetrazole-yl acylamide tectons like 3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide, on the structural topologies of coordination networks. These networks exhibited significant second harmonic generation (SHG) efficiencies, indicating potential applications in nonlinear optical properties (Liao et al., 2013).
Synthesis and Characterization in Chemical Studies
- Synthesis of Novel Compounds : The compound has been used in the synthesis of new chemical structures, such as 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N -((tetrazol-5-yl)methyl)benzamide, demonstrating its utility in creating new molecules with potential applications (Aouine et al., 2011).
Biological Activity and Pharmacological Studies
- Antimicrobial and Antifungal Activities : Studies have focused on the synthesis and biological evaluation of derivatives of this compound, showing antimicrobial and antifungal activities. These findings suggest potential applications in the development of new antimicrobial agents (Talupur et al., 2021).
Potential in Antiallergic Agents
- Synthesis of Antiallergic Compounds : Research has also been conducted on synthesizing compounds related to this compound with applications as antiallergic agents. These compounds have shown activity in rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests (Peet et al., 1986).
Potential in Enzyme Inhibition
- Alkaline Phosphatase Inhibitors : Bi-heterocyclic benzamides, which may include structures similar to this compound, have been synthesized and evaluated as alkaline phosphatase inhibitors. These compounds have shown potential in regulating normal bone and teeth calcification (Abbasi et al., 2019).
Applications in Anticancer Research
- Pro-apoptotic Anticancer Agents : Derivatives of this compound have been studied for their pro-apoptotic activity as potential anticancer agents, showing efficacy in inhibiting the growth of cancer cell lines (Yılmaz et al., 2015).
Molecular Docking and Computational Studies
- Molecular Docking and Computational Analysis : Some studies have involved the synthesis of benzamide derivatives, followed by molecular docking and computational studies to understand their interaction with microbial proteins, indicating applications in drug discovery and development (Sethi et al., 2016).
Propiedades
IUPAC Name |
3-chloro-N-(1-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-2-6-17-11(14-15-16-17)13-10(18)8-4-3-5-9(12)7-8/h3-5,7H,2,6H2,1H3,(H,13,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRCUOMIAFDQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)
![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)
![6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)
![5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813009.png)